Cas no 100381-49-5 (1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one)

1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one structure
100381-49-5 structure
Product Name:1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS No:100381-49-5
MF:C13H14N2O
MW:214.263062953949
CID:1095917
PubChem ID:45791399
Update Time:2025-04-20

1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(1-cyclohexen-1-yl)-1,3-dihydro-2H-Benzimidazol-2-one
    • 1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimidazol-2-one
    • Z431522386
    • 3-(cyclohexen-1-yl)-1H-benzimidazol-2-one
    • 1-(cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • SCHEMBL12799401
    • AKOS033172136
    • G24244
    • CS-0249175
    • 1-(CYCLOHEX-1-EN-1-YL)-3H-1,3-BENZODIAZOL-2-ONE
    • 100381-49-5
    • EN300-42686
    • 1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • Inchi: 1S/C13H14N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2,(H,14,16)
    • InChI Key: YNUIAKDUHMTHBL-UHFFFAOYSA-N
    • SMILES: O=C1NC2C=CC=CC=2N1C1=CCCCC1

Computed Properties

  • Exact Mass: 214.110613g/mol
  • Monoisotopic Mass: 214.110613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 214.26g/mol
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.3Ų

1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C988978-25mg
1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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$ 50.00 2022-06-06
TRC
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$ 320.00 2022-06-06
A2B Chem LLC
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AV39226-100mg
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AV39226-500mg
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AV39226-1g
1-(cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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